molecular formula C10H14ClNO B1450140 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine CAS No. 915921-50-5

2-(4-Chloro-2-methylphenoxy)-N-methylethanamine

Cat. No. B1450140
CAS RN: 915921-50-5
M. Wt: 199.68 g/mol
InChI Key: IWXWPYDUPVEBRT-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is a chemical compound with the linear formula C9H10ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using computational methods . The structure is influenced by the presence of a methyl group at position 2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that the compound’s pharmacokinetics suggest poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.639 . The drug pharmacokinetics predicted that the compound has poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .

Mechanism of Action

Chlorphenamine works by blocking the action of histamine, a chemical released by the body when an allergic reaction occurs. Histamine binds to certain receptors in the body, causing the symptoms of an allergic reaction. By blocking the action of histamine, 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene prevents the symptoms of an allergic reaction from occurring.
Biochemical and Physiological Effects
Chlorphenamine has a number of biochemical and physiological effects on the body. It has been found to reduce inflammation, reduce the production of mucus, and reduce the production of histamine. Additionally, it has been found to have a sedative effect, reduce the production of stomach acid, and reduce the production of serotonin.

Advantages and Limitations for Lab Experiments

Chlorphenamine has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments is that it is a relatively inexpensive and readily available drug. Additionally, it has a fast onset of action and is considered to be more effective than other antihistamine drugs. However, there are some limitations to the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments. It is known to cause drowsiness and can cause a number of side effects, such as dry mouth and dizziness. Additionally, it has been found to interact with a number of other drugs, and it is important to be aware of these interactions before using 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments.

Future Directions

The potential uses of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene are vast and there are a number of future directions that could be explored. One potential direction is to explore the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene as an anti-cancer agent. Additionally, further research could be conducted to explore the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in the treatment of motion sickness and as an anti-diarrheal agent. Additionally, further research could be conducted to explore the potential interactions between 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene and other drugs. Finally, further research could be conducted to explore the potential side effects of long-term use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene.

Scientific Research Applications

Chlorphenamine has been studied extensively for its potential use in a variety of medical applications. It has been studied for its potential use in the treatment of allergic reactions, as an anti-inflammatory agent, and as an anti-cancer agent. Additionally, 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene has been studied for its potential use in the treatment of motion sickness, as an anti-viral agent, and as an anti-diarrheal agent.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXWPYDUPVEBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651104
Record name 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915921-50-5
Record name 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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